N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide
Description
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide is a synthetic organic compound characterized by a sulfonamide-linked oxazolidine core and an oxalamide side chain. Its structure includes:
- Oxazolidinone ring: A five-membered heterocycle with nitrogen and oxygen, functionalized at the 3-position with a 3,4-dimethoxyphenylsulfonyl group.
- Oxalamide moiety: A bis-amide group connecting the oxazolidine ring to an isobutyl substituent. This compound’s design likely targets pharmacological applications, given the prevalence of sulfonamides and oxazolidinones in antimicrobial and enzyme-inhibiting agents .
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-28-16)29(24,25)13-5-6-14(26-3)15(9-13)27-4/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOAPCPJGVUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C23H29N3O7S
- Molecular Weight : 507.6 g/mol
- CAS Number : 868983-27-1
The compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties that enhance its chemical reactivity. This structural diversity is crucial for its biological interactions and potential therapeutic effects.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may have therapeutic properties in enzyme modulation.
- Anticancer Activity : Recent studies have indicated that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. These compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antibacterial Properties : Oxazolidine derivatives are often explored for their antibacterial activities. The unique structural features of this compound may contribute to its effectiveness against certain bacterial strains.
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer cells.
- Results indicated a significant reduction in cell viability at varying concentrations, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
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Mechanistic Studies :
- Interaction studies were conducted to assess the binding affinity of the compound with target proteins involved in cancer progression.
- The findings revealed that the compound effectively inhibited key signaling pathways associated with tumor growth and metastasis.
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C23H29N3O7S | 507.6 g/mol | Anticancer, Antibacterial |
| N1-(4-methylbenzyl)oxalamide | C23H29N3O7S | 507.6 g/mol | Moderate Anticancer |
| N1-(pyridin-2-ylmethyl)oxalamide | C20H24N4O7S | 464.5 g/mol | Antibacterial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound shares functional and structural motifs with other sulfonamides and oxalamides. Key comparisons include:
Key Structural and Functional Differences
- Core Heterocycles: The target compound’s oxazolidinone ring contrasts with the pyrazolo-pyrimidine () and azetidinone () cores. Oxazolidinones are associated with antibacterial activity (e.g., linezolid), while azetidinones are linked to β-lactamase inhibition .
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may improve solubility and modulate pharmacokinetics compared to the fluorophenyl () and chlorophenyl () substituents.
Research Findings and Implications
- Physicochemical Properties: The dimethoxyphenylsulfonyl group may enhance solubility over purely aromatic or halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
